molecular formula C18H18FN3O2S B11305154 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11305154
M. Wt: 359.4 g/mol
InChI Key: BYINGYPSQUCKEC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the dimethylamino and fluorophenyl groups. The process often begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include triethylamine, polar solvents, and condensing agents .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to improve reaction efficiency, reduce impurity content, and ensure high purity of the final product. This often involves the use of protic solvents and specific reaction conditions to accelerate the reaction process and simplify purification .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of complex molecules and as a building block for various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H18FN3O2S/c1-22(2)15(12-5-7-13(19)8-6-12)11-20-18(23)14-10-16(24-21-14)17-4-3-9-25-17/h3-10,15H,11H2,1-2H3,(H,20,23)

InChI Key

BYINGYPSQUCKEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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